molecular formula C20H13F3N4O B11522454 6-Amino-3-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11522454
M. Wt: 382.3 g/mol
InChI Key: STCKCFLWYDPOLS-UHFFFAOYSA-N
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Description

6-Amino-3-phenyl-4-[2-(trifluoromethyl)phenyl]-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of organic chemistry, medicinal chemistry, and agrochemistry. This compound is known for its unique biological properties, such as increased membrane permeability, enhanced hydrophobic binding, and stability against metabolic oxidation . The trifluoromethyl group (CF3) in its structure plays a crucial role in tuning its physical, chemical, and physiological properties .

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-phenyl-4-[2-(trifluoromethyl)phenyl]-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Mechanism of Action

The mechanism of action of 6-amino-3-phenyl-4-[2-(trifluoromethyl)phenyl]-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to various biological targets, leading to increased bioactivity . The compound’s stability against metabolic oxidation also contributes to its prolonged activity in biological systems .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H13F3N4O

Molecular Weight

382.3 g/mol

IUPAC Name

6-amino-3-phenyl-4-[2-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C20H13F3N4O/c21-20(22,23)14-9-5-4-8-12(14)15-13(10-24)18(25)28-19-16(15)17(26-27-19)11-6-2-1-3-7-11/h1-9,15H,25H2,(H,26,27)

InChI Key

STCKCFLWYDPOLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=CC=C4C(F)(F)F

Origin of Product

United States

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